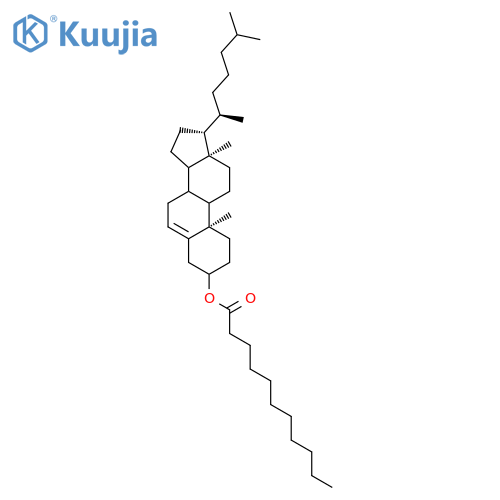Cas no 24385-24-8 (cholesteryl undecanoate)

cholesteryl undecanoate structure
商品名:cholesteryl undecanoate
cholesteryl undecanoate 化学的及び物理的性質
名前と識別子
-
- cholesteryl undecanoate
- (3b)-cholest-5-en-3-ylundecanoate
- 3β-undecanoylcholest-5-ene
- cholest-5-en-3-ol,(3β)-,undecanoate
- Cholsetyl Undecanoate
- cholesterol undecylate
- cholesteryl undecylate
- 24385-24-8
- [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate
- SCHEMBL767706
- MFCD00133168
- (3beta)-cholest-5-en-3-yl undecanoate
- Cholest-5-en-3-ol (3b)-, undecanoate
-
- インチ: InChI=1S/C38H66O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h19,28-29,31-35H,7-18,20-27H2,1-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1
- InChIKey: FKKYQVGVWVTATD-HMVYLTCSSA-N
- ほほえんだ: CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
計算された属性
- せいみつぶんしりょう: 554.50600
- どういたいしつりょう: 554.50628134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 40
- 回転可能化学結合数: 16
- 複雑さ: 827
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 13.7
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 色と性状: 未確定
- PSA: 26.30000
- LogP: 11.47040
- ようかいせい: 未確定
cholesteryl undecanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| City Chemical | 1344CC-5GM |
Cholesteryl Undecanoate |
24385-24-8 | 96.0%(HPLC) | 5gm |
$247.68 | 2023-09-19 | |
| Larodan | 64-1100-9-100mg |
Cholesteryl Undecanoate |
24385-24-8 | >99% | 100mg |
€40.00 | 2025-03-07 |
cholesteryl undecanoate 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
24385-24-8 (cholesteryl undecanoate) 関連製品
- 1908-11-8(Cholesterol Laurate)
- 1989-52-2(Cholesterol myristate)
- 521-13-1(Cholesteryl N-Butyrate)
- 1182-42-9(Cholesterol Caprylate)
- 1062-96-0(Cholesteryl hexanoate)
- 1183-04-6(Cholesteryl Decanoate)
- 604-33-1(Cholesterol Linoleate)
- 303-43-5(Cholesteryl oleate)
- 633-31-8([(8S,9R,10R,13R,14S)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate)
- 604-35-3(Cholesterol 3-Acetate)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
